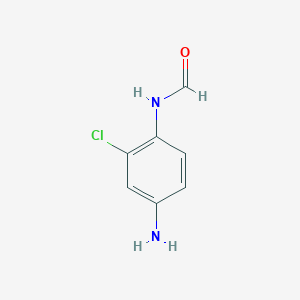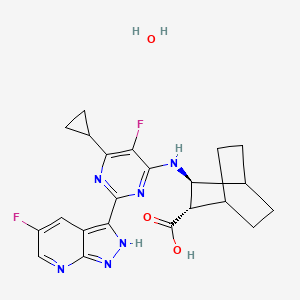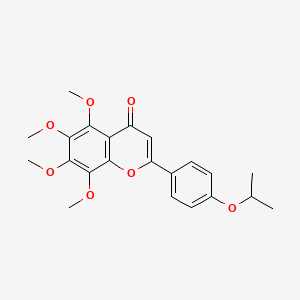
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an isopropoxyphenyl group and multiple methoxy groups attached to the chromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the isopropoxyphenyl group: This step involves the reaction of the chromenone intermediate with 4-isopropoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Key considerations include:
Catalyst selection: Choosing efficient and cost-effective catalysts for each step.
Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 2-(4-isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-dihydrochromen-4-one.
Substitution: Formation of 2-(4-substituted phenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- 2-(4-Propoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
Uniqueness
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs
Propiedades
Número CAS |
70460-26-3 |
|---|---|
Fórmula molecular |
C22H24O7 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5,6,7,8-tetramethoxy-2-(4-propan-2-yloxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O7/c1-12(2)28-14-9-7-13(8-10-14)16-11-15(23)17-18(24-3)20(25-4)22(27-6)21(26-5)19(17)29-16/h7-12H,1-6H3 |
Clave InChI |
RTUSIIWBOUVOLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
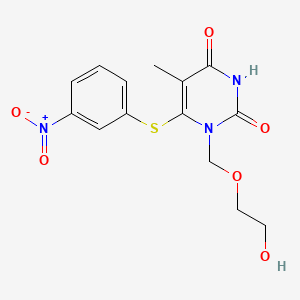
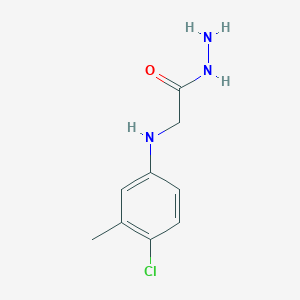
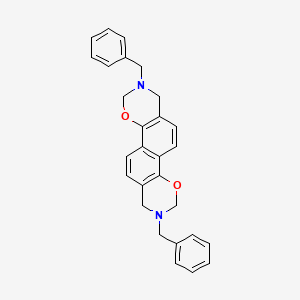
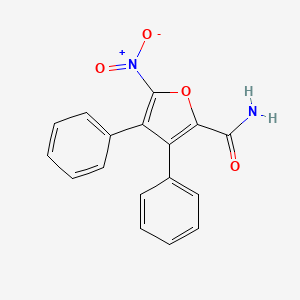

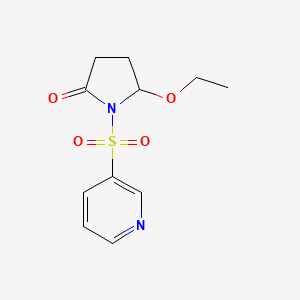
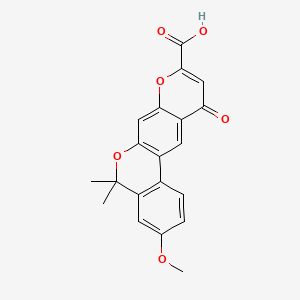
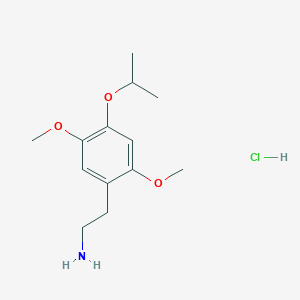

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
